molecular formula C22H24N2OS B2940232 2-(1H-indol-3-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone CAS No. 1705329-89-0

2-(1H-indol-3-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone

Cat. No. B2940232
CAS RN: 1705329-89-0
M. Wt: 364.51
InChI Key: BMGUXIJAXGPEFI-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone, also known as ITET, is a novel compound that has gained attention in scientific research due to its potential biological activities.

Scientific Research Applications

Antimicrobial and Antifungal Activity

1H-Indole derivatives, including structures similar to 2-(1H-indol-3-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone, have been synthesized and evaluated for their antimicrobial and antifungal properties. Research has shown significant antimicrobial activity against various strains of bacteria and fungi, indicating potential applications in developing new antibiotics or antifungal agents. For more details, see the study by (Letters in Applied NanoBioScience, 2020).

Anti-Inflammatory Agents

Several studies have focused on synthesizing and evaluating 1H-indole derivatives as potential anti-inflammatory agents. These compounds have shown effectiveness in reducing inflammation in various models, suggesting their potential use in treating inflammatory conditions. For more information, refer to the study by (Current drug discovery technologies, 2022).

Analgesic Properties

1H-indole derivatives have been explored for their analgesic properties. Research indicates that these compounds can be effective in pain management, offering potential new avenues for analgesic drug development. A relevant study can be found in (Letters in Drug Design & Discovery, 2022).

Antioxidant Activity

The antioxidant potential of 1H-indole derivatives has been investigated, with some compounds showing promising results. These findings suggest possible applications in preventing oxidative stress-related diseases. Details can be found in the research conducted by (Beni-Suef University Journal of Basic and Applied Sciences, 2016).

properties

IUPAC Name

2-(1H-indol-3-yl)-1-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2OS/c1-16-6-2-3-7-18(16)21-10-11-24(12-13-26-21)22(25)14-17-15-23-20-9-5-4-8-19(17)20/h2-9,15,21,23H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGUXIJAXGPEFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)C(=O)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indol-3-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone

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